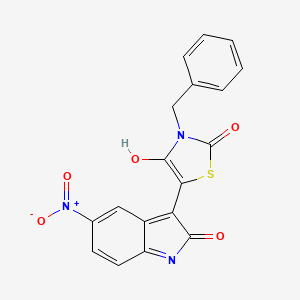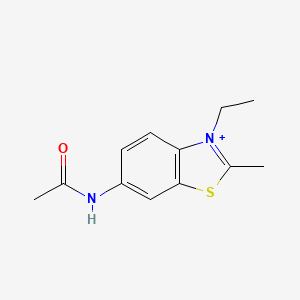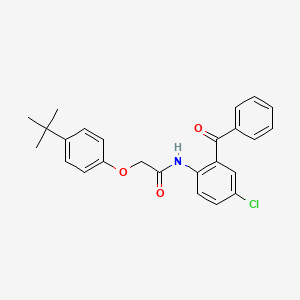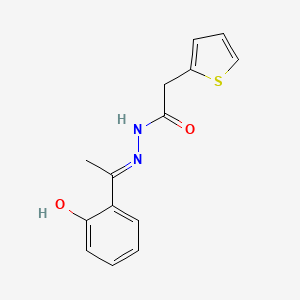![molecular formula C23H20FN7 B11680475 6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680475.png)
6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is a common motif in many biologically active molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the introduction of the hydrazinyl and fluorophenyl groups. Common synthetic methods may involve:
Cyclization reactions: to form the triazine core.
Hydrazone formation: by reacting hydrazine derivatives with aldehydes or ketones.
Substitution reactions: to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: A simpler aromatic compound with different functional groups.
Cycloheximide: A compound with a similar hydrazinyl group but different core structure.
Uniqueness
6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine core with hydrazinyl and fluorophenyl groups, which confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C23H20FN7 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20FN7/c1-16(17-12-14-18(24)15-13-17)30-31-23-28-21(25-19-8-4-2-5-9-19)27-22(29-23)26-20-10-6-3-7-11-20/h2-15H,1H3,(H3,25,26,27,28,29,31)/b30-16+ |
Clave InChI |
NEABTUADXUHUSO-OKCVXOCRSA-N |
SMILES isomérico |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)/C4=CC=C(C=C4)F |
SMILES canónico |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N'-[(1E,2Z)-3-(2-furyl)prop-2-enylidene]acetohydrazide](/img/structure/B11680397.png)


![2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680414.png)
![N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B11680420.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680421.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11680429.png)
![(2Z)-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11680434.png)
methanone](/img/structure/B11680440.png)
![3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11680446.png)
![4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680448.png)

![4-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11680464.png)

